(1E)-N-(4-Nitrophenyl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-imine
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Overview
Description
(1E)-N-(4-Nitrophenyl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-imine is an organic compound that features both nitrophenyl and nitrothiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1E)-N-(4-Nitrophenyl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-imine typically involves the condensation of 4-nitroaniline with 5-nitrothiophene-2-carbaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the imine is complete.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The nitro groups in the compound can undergo further oxidation to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens (e.g., chlorine, bromine) for halogenation.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds with additional functional groups.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Mechanism of Action
The mechanism of action of (1E)-N-(4-Nitrophenyl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-imine depends on its specific application. For example, if used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function. In drug design, it may act by binding to specific molecular targets, such as receptors or enzymes, to modulate their activity.
Comparison with Similar Compounds
(1E)-N-(4-Nitrophenyl)-3-(2-thienyl)prop-2-en-1-imine: Similar structure but with a thiophene ring instead of a nitrothiophene ring.
(1E)-N-(4-Nitrophenyl)-3-(5-bromothiophen-2-yl)prop-2-en-1-imine: Similar structure but with a bromothiophene ring instead of a nitrothiophene ring.
Uniqueness: (1E)-N-(4-Nitrophenyl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-imine is unique due to the presence of both nitrophenyl and nitrothiophene groups, which can impart distinct electronic and steric properties
Properties
CAS No. |
144150-07-2 |
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Molecular Formula |
C13H9N3O4S |
Molecular Weight |
303.30 g/mol |
IUPAC Name |
N-(4-nitrophenyl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-imine |
InChI |
InChI=1S/C13H9N3O4S/c17-15(18)11-5-3-10(4-6-11)14-9-1-2-12-7-8-13(21-12)16(19)20/h1-9H |
InChI Key |
ZFMKLDFVZIBWPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=CC=CC2=CC=C(S2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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